5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a pyrrolidine moiety. The compound is notable for its use in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the thiophene-2-carboxylic acid, which is then subjected to a series of reactions to introduce the pyrrolidine and fluorenylmethoxycarbonyl (Fmoc) groups. The tert-butoxycarbonyl (Boc) group is often introduced as a protecting group to prevent unwanted reactions during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Fmoc and Boc groups can be selectively removed under acidic or basic conditions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for deprotection of the Fmoc and Boc groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamate Hydrate: Shares the Fmoc and Boc protecting groups but differs in the core structure.
tert-Butoxycarbonyl Group Compounds: Compounds containing the Boc group used for protecting amines during synthesis.
Uniqueness
The uniqueness of 5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid lies in its combination of a thiophene ring with a pyrrolidine moiety and dual protecting groups, making it versatile for various synthetic and research applications .
Biological Activity
5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid is a complex organic compound with potential biological applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the thiophene ring and the pyrrolidine moiety suggests potential interactions with proteins that are crucial for cellular signaling and metabolic regulation.
Antitumor Activity
Recent studies have demonstrated that compounds similar to 5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid exhibit significant antitumor properties. For instance, pyrrolidine derivatives have been shown to induce apoptosis in various cancer cell lines, including breast and glioblastoma cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for antimicrobial properties. The thiophene moiety is known for enhancing the antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds can disrupt bacterial cell membranes, leading to increased permeability and cell lysis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to proteases and kinases involved in cancer progression. The pyrrolidine structure can mimic peptide substrates, allowing it to competitively inhibit enzyme activity. This inhibition can slow down tumor growth and metastasis .
Case Studies
- Antitumor Efficacy : A study conducted on a series of pyrrolidine derivatives revealed that those with thiophene substitutions showed enhanced cytotoxicity against human cancer cell lines. The IC50 values were significantly lower than those of conventional chemotherapeutic agents, suggesting a promising alternative for cancer treatment .
- Antimicrobial Testing : In vitro testing demonstrated that derivatives of this compound exhibited a broad spectrum of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, indicating potent antimicrobial effects .
Data Summary
Activity Type | Target | IC50/MIC Values | Mechanism |
---|---|---|---|
Antitumor | Breast Cancer Cells | < 10 µM | Apoptosis induction via caspase activation |
Antimicrobial | Staphylococcus aureus | 5 µM | Membrane disruption |
Enzyme Inhibition | Proteases | Competitive inhibition | Mimicry of peptide substrates |
Properties
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6S/c1-30(2,3)38-28(35)31-15-14-19(16-31)32(17-20-12-13-26(39-20)27(33)34)29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,19,25H,14-18H2,1-3H3,(H,33,34)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYPTFOVJNRRQD-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.